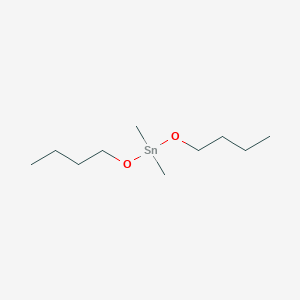
(3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane is an organic compound characterized by its unique oxetane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a dehydrating agent to form the oxetane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance material properties such as strength and flexibility.
Mechanism of Action
The mechanism by which (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxirane: Similar in structure but with an oxirane ring instead of an oxetane ring.
(3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)tetrahydrofuran: Contains a tetrahydrofuran ring, differing in ring size and oxygen positioning.
Uniqueness
The uniqueness of (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane lies in its oxetane ring, which imparts distinct chemical and physical properties. This ring structure provides rigidity and stability, making it valuable in applications requiring durable materials or specific stereochemical configurations.
Properties
CAS No. |
62841-91-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S,4S)-2,2-dimethoxy-3-methyl-4-propan-2-yloxetane |
InChI |
InChI=1S/C9H18O3/c1-6(2)8-7(3)9(10-4,11-5)12-8/h6-8H,1-5H3/t7-,8-/m0/s1 |
InChI Key |
NWXNAIXSUZLZMY-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC1(OC)OC)C(C)C |
Canonical SMILES |
CC1C(OC1(OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


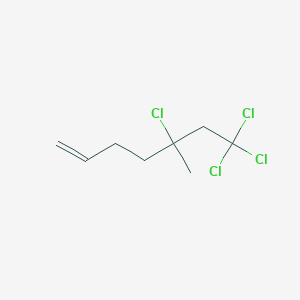
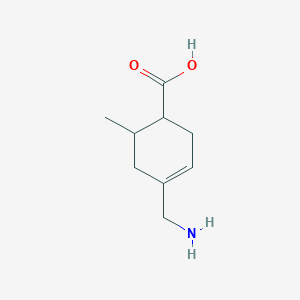
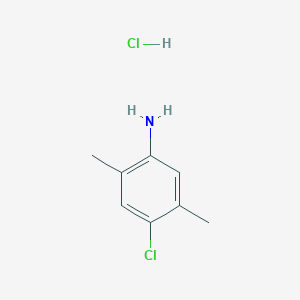
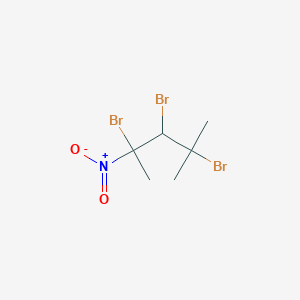
![1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)-](/img/structure/B14519310.png)
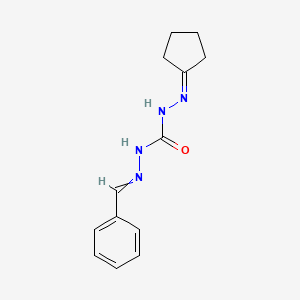


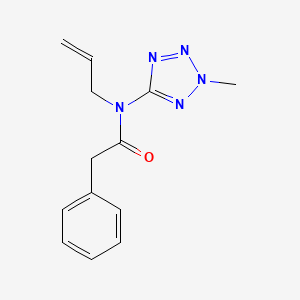
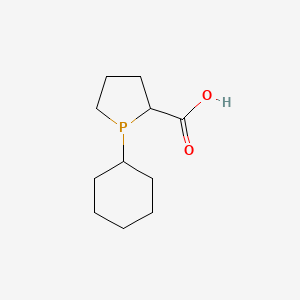
![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)
